4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde
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Overview
Description
1H-Pyrazole-5-carboxaldehyde, 4-bromo-1-[(4-methylphenyl)methyl]- is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-5-carboxaldehyde, 4-bromo-1-[(4-methylphenyl)methyl]- typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method is the reaction of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, which yields regioisomeric pyrazoles . Another approach involves the use of palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-5-carboxaldehyde, 4-bromo-1-[(4-methylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-[(4-methylphenyl)methyl]-
Reduction: 1H-Pyrazole-5-methanol, 4-bromo-1-[(4-methylphenyl)methyl]-
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1H-Pyrazole-5-carboxaldehyde, 4-bromo-1-[(4-methylphenyl)methyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications due to its pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-5-carboxaldehyde, 4-bromo-1-[(4-methylphenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which plays a role in neural transmission . Additionally, molecular docking studies have demonstrated the binding of pyrazole compounds to active sites of target proteins, leading to their biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-5-carboxaldehyde, 4-bromo-1-methyl-
- 1H-Pyrazole-5-carboxaldehyde, 4-bromo-1-phenyl-
- 1H-Pyrazole-5-carboxaldehyde, 4-bromo-1-ethyl-
Uniqueness
1H-Pyrazole-5-carboxaldehyde, 4-bromo-1-[(4-methylphenyl)methyl]- is unique due to the presence of the 4-methylphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
289504-55-8 |
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Molecular Formula |
C12H11BrN2O |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
4-bromo-2-[(4-methylphenyl)methyl]pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-9-2-4-10(5-3-9)7-15-12(8-16)11(13)6-14-15/h2-6,8H,7H2,1H3 |
InChI Key |
WIHLVGWCQXPMTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C=N2)Br)C=O |
Origin of Product |
United States |
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